(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid
CAS No.: 853892-52-1
Cat. No.: VC5410208
Molecular Formula: C21H16O5
Molecular Weight: 348.354
* For research use only. Not for human or veterinary use.
![(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid - 853892-52-1](/images/structure/VC5410208.png)
Specification
CAS No. | 853892-52-1 |
---|---|
Molecular Formula | C21H16O5 |
Molecular Weight | 348.354 |
IUPAC Name | 2-(4,9-dimethyl-7-oxo-3-phenylfuro[2,3-f]chromen-8-yl)acetic acid |
Standard InChI | InChI=1S/C21H16O5/c1-11-8-16-19(12(2)14(9-17(22)23)21(24)26-16)20-18(11)15(10-25-20)13-6-4-3-5-7-13/h3-8,10H,9H2,1-2H3,(H,22,23) |
Standard InChI Key | WJQHNEWGCZKROX-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C3=C1C(=CO3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound features a molecular formula of C₂₁H₁₆O₅ and a molecular weight of 348.3 g/mol . Its IUPAC name is 2-(4,9-dimethyl-7-oxo-3-phenylfuro[2,3-f]chromen-8-yl)acetic acid, and it is registered under CAS number 853892-52-1 . Key structural elements include:
-
A furo[2,3-f]chromene core (fused furan and benzopyran rings).
-
Methyl groups at positions 4 and 9.
-
A phenyl substituent at position 3.
-
An acetic acid moiety at position 8.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₁H₁₆O₅ | |
Molecular Weight | 348.3 g/mol | |
CAS Number | 853892-52-1 | |
SMILES | CC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C3=C1C(=CO3)C4=CC=CC=C4 | |
Solubility | Not fully characterized |
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized via multicomponent reactions involving flavones, arylglyoxals, and Meldrum’s acid under basic conditions (e.g., triethylamine) . A representative synthesis involves:
-
Condensation: Flavone derivatives react with arylglyoxals to form intermediate chromene structures.
-
Cyclization: Meldrum’s acid facilitates furan ring formation through tandem Pinner/Dimroth rearrangements .
-
Acetic Acid Incorporation: Side-chain functionalization introduces the acetic acid group .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Condensation | Arylglyoxal, Et₃N, CH₃CN, 80°C | 65–75% | |
Cyclization | Meldrum’s acid, POCl₃, reflux | 70–85% |
Reactivity
The compound’s reactivity is governed by:
-
Electrophilic Substitution: The electron-rich furanochromene core undergoes halogenation and nitration.
-
Nucleophilic Addition: The ketone group at position 7 reacts with hydrazines and Grignard reagents.
-
Acid-Base Reactions: The acetic acid moiety participates in salt formation and esterification .
Biological Activities and Mechanisms
Anticancer Properties
The compound selectively inhibits carbonic anhydrase IX/XII (CA IX/XII), enzymes overexpressed in hypoxic tumors . In vitro studies show:
-
IC₅₀: 12–45 nM against CA IX/XII vs. >1 µM for off-target isoforms (CA I/II) .
-
Apoptosis Induction: Disrupts pH regulation in cancer cells, triggering caspase-3 activation .
Table 3: Biological Activity Profile
Activity | Model System | Result | Source |
---|---|---|---|
CA IX Inhibition | Recombinant enzyme | IC₅₀ = 14.2 nM | |
Anti-Proliferative | MCF-7 breast cancer | EC₅₀ = 8.7 µM | |
Anti-Inflammatory | RAW 264.7 macrophages | IL-6 ↓ 62% |
Anti-Inflammatory Effects
The acetic acid side chain modulates COX-2 and NF-κB pathways, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6).
Parameter | Classification | Precautionary Measures |
---|---|---|
Acute Toxicity | Harmful if swallowed | Use PPE; avoid ingestion |
Skin Contact | Causes irritation | Wear gloves/lab coat |
Inhalation | Respiratory irritation | Use fume hood |
Comparative Analysis with Analogues
Structural Analogues
-
VC6552262: 4-Methylphenyl substituent enhances lipophilicity (logP = 3.2 vs. 2.8).
-
EMAC10164k: Chlorophenyl variant shows 2x higher CA IX inhibition (IC₅₀ = 6.5 nM) .
Future Research Directions
-
Drug Delivery Systems: Nanoformulations to improve bioavailability.
-
Combination Therapies: Synergy with checkpoint inhibitors (e.g., anti-PD-1).
-
Toxicokinetics: In vivo ADME studies to assess clinical potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume